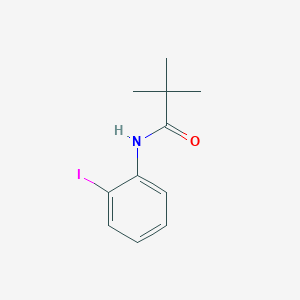

N-(2-iodophenyl)-2,2-dimethylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability .科学的研究の応用

Oxidative Reactivity and Stabilization

- N-(2-iodophenyl)-2,2-dimethylpropanamide has been utilized in studies related to oxidative reactivity. A specific compound, N-(2-iodylphenyl)-N,4-dimethylbenzenesulfonamide, demonstrated a pseudocyclic structure due to intramolecular interactions, indicating its potential as a stable and useful hypervalent iodine oxidant (Mailyan et al., 2009).

Structural Analysis and Coordination Complexes

- Research has been conducted on the crystal structure of similar compounds, such as N-(2,6-diisopropylphenyl)-2,2-dimethylpropanamide, highlighting its complex hydrogen-bonded networks. These structures are pertinent in understanding the molecular interactions and stability of such compounds (Amrei & Boere, 2018).

Catalytic Processes and Chemical Synthesis

- Studies have also focused on catalytic processes involving similar compounds, such as N,N-dimethylpropanamide (DMAA), showcasing its significance in fine chemical industries and its potential applications in various fields such as petroleum recovery, fiber and plastics modification, and more (Zhong-wei, 2008).

Ligand Synthesis and Reactivity

- This compound derivatives have been used in the synthesis of ligands, demonstrating their versatility and reactivity, which is crucial for the development of new compounds and materials (Cheruzel et al., 2011).

Nuclear Material Extraction

- Research involving similar compounds, like N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide (DEHDMPA), has been pivotal in the extraction and separation processes of nuclear materials such as uranium and plutonium, showcasing the compound's potential in nuclear waste management and material recycling (Ban et al., 2014).

作用機序

Target of Action

Compounds with similar structures have been shown to exhibit antiviral activities . Therefore, it’s plausible that this compound may also interact with viral proteins or enzymes, disrupting their function and inhibiting viral replication.

Mode of Action

It’s known that similar compounds can undergo oxidative addition to a pd(ii) complex , which could potentially interfere with biological processes

Biochemical Pathways

It’s known that similar compounds can undergo oxidative addition and insertion reactions , which could potentially affect various biochemical pathways. More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

Similar synthetic cannabinoids have been shown to have prolonged in vivo metabolism compared to in vitro modeling, possibly due to sequestration into adipose tissue . This could potentially affect the bioavailability of the compound.

Result of Action

Similar compounds have been shown to exhibit antiviral activities , suggesting that this compound may also have antiviral effects

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-iodophenyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXYDNSSQLOPGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)

![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)

![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)

![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)

![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)